molecular formula C25H24Cl2N2O2 B2837181 N'-[(1Z)-(4-tert-butylphenyl)methylidene]-4-[(3,4-dichlorophenyl)methoxy]benzohydrazide CAS No. 320423-46-9

N'-[(1Z)-(4-tert-butylphenyl)methylidene]-4-[(3,4-dichlorophenyl)methoxy]benzohydrazide

Cat. No.: B2837181
CAS No.: 320423-46-9
M. Wt: 455.38
InChI Key: CVXKSLXPOGNBQU-MBTHVWNTSA-N
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Description

N'-[(1Z)-(4-tert-butylphenyl)methylidene]-4-[(3,4-dichlorophenyl)methoxy]benzohydrazide is an organic compound with a complex structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-[(1Z)-(4-tert-butylphenyl)methylidene]-4-[(3,4-dichlorophenyl)methoxy]benzohydrazide typically involves a multi-step process. One common method includes the condensation of 4-tert-butylbenzaldehyde with 4-[(3,4-dichlorophenyl)methoxy]aniline under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N'-[(1Z)-(4-tert-butylphenyl)methylidene]-4-[(3,4-dichlorophenyl)methoxy]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction can produce amines, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

N'-[(1Z)-(4-tert-butylphenyl)methylidene]-4-[(3,4-dichlorophenyl)methoxy]benzohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of N'-[(1Z)-(4-tert-butylphenyl)methylidene]-4-[(3,4-dichlorophenyl)methoxy]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(Z)-(4-tert-butylphenyl)methylideneamino]-4-[(3,4-dichlorobenzyl)oxy]benzenecarbohydrazide
  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine

Uniqueness

N'-[(1Z)-(4-tert-butylphenyl)methylidene]-4-[(3,4-dichlorophenyl)methoxy]benzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for versatile reactivity and the ability to participate in a wide range of chemical reactions, making it valuable in various scientific and industrial contexts.

Properties

IUPAC Name

N-[(Z)-(4-tert-butylphenyl)methylideneamino]-4-[(3,4-dichlorophenyl)methoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24Cl2N2O2/c1-25(2,3)20-9-4-17(5-10-20)15-28-29-24(30)19-7-11-21(12-8-19)31-16-18-6-13-22(26)23(27)14-18/h4-15H,16H2,1-3H3,(H,29,30)/b28-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVXKSLXPOGNBQU-MBTHVWNTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)OCC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=N\NC(=O)C2=CC=C(C=C2)OCC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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